![molecular formula C20H22N4O2S2 B7463360 3-[4-(2-Thiophen-2-ylquinazolin-4-yl)piperazin-1-yl]thiolane 1,1-dioxide](/img/structure/B7463360.png)
3-[4-(2-Thiophen-2-ylquinazolin-4-yl)piperazin-1-yl]thiolane 1,1-dioxide
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Overview
Description
3-[4-(2-Thiophen-2-ylquinazolin-4-yl)piperazin-1-yl]thiolane 1,1-dioxide is a chemical compound with potential therapeutic uses. It is a member of the quinazoline family of compounds, which have been extensively studied for their biological activity.
Mechanism of Action
The mechanism of action of 3-[4-(2-Thiophen-2-ylquinazolin-4-yl)piperazin-1-yl]thiolane 1,1-dioxide is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in the development and progression of diseases. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, as well as to induce apoptosis in these cells. It has also been found to have antiviral and antibacterial properties. In addition, it has been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 3-[4-(2-Thiophen-2-ylquinazolin-4-yl)piperazin-1-yl]thiolane 1,1-dioxide in lab experiments is its potential therapeutic uses in various diseases. It has been found to have anticancer, antiviral, and antibacterial properties, as well as potential use in treating neurological disorders. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.
Future Directions
There are several future directions for research on 3-[4-(2-Thiophen-2-ylquinazolin-4-yl)piperazin-1-yl]thiolane 1,1-dioxide. One direction is to further study its mechanism of action in order to optimize its use in lab experiments. Another direction is to study its potential use in combination with other drugs for the treatment of various diseases. Additionally, further research is needed to determine its potential use in treating other neurological disorders beyond Alzheimer's disease and Parkinson's disease.
Synthesis Methods
The synthesis of 3-[4-(2-Thiophen-2-ylquinazolin-4-yl)piperazin-1-yl]thiolane 1,1-dioxide involves the reaction of 2-thiophen-2-ylquinazolin-4-amine with piperazine and thionyl chloride. The resulting compound is then treated with hydrogen peroxide to form the final product. This method has been optimized to yield high purity and yield of the compound.
Scientific Research Applications
3-[4-(2-Thiophen-2-ylquinazolin-4-yl)piperazin-1-yl]thiolane 1,1-dioxide has been studied for its potential therapeutic uses in various diseases. It has been found to have anticancer, antiviral, and antibacterial properties. It has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
3-[4-(2-thiophen-2-ylquinazolin-4-yl)piperazin-1-yl]thiolane 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2S2/c25-28(26)13-7-15(14-28)23-8-10-24(11-9-23)20-16-4-1-2-5-17(16)21-19(22-20)18-6-3-12-27-18/h1-6,12,15H,7-11,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQFUGFWMJYWEDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1N2CCN(CC2)C3=NC(=NC4=CC=CC=C43)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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